

Comprehensive Technical Guide: 2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine

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Compound of Interest

Compound Name:	2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine
CAS No.:	419557-38-3
Cat. No.:	B2459216

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Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, ranging from GABA_A receptor modulators (e.g., zolpidem) to advanced kinase inhibitors. **2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine** (CAS: 419557-38-3) is a highly specialized derivative utilized primarily as an advanced screening compound and building block in drug discovery[1]. The presence of the 2-chlorophenyl group provides critical steric bulk and halogen-bonding capabilities, while the 7-methyl substitution on the pyridine ring modulates the electronic density of the fused bicyclic system, influencing both target binding affinity and metabolic stability.

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, mechanistic causality, and pharmacological relevance of this compound, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the fundamental properties of **2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine** is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic functionalization. The compound exhibits a highly lipophilic profile, making it highly permeable but requiring formulation strategies for aqueous solubility.

Table 1: Key Physicochemical Properties

Property	Value	Causality / Implication in Drug Design
Chemical Formula	C ₁₄ H ₁₁ ClN ₂	Dictates the exact mass and elemental composition.
Molecular Weight	242.71 g/mol [1]	Well within Lipinski's Rule of 5; highly favorable for oral bioavailability.
CAS Registry Number	419557-38-3[1]	Unique identifier for procurement and database cross-referencing.
Hydrogen Bond Donors	0	Enhances membrane permeability and passive diffusion across the BBB.
Hydrogen Bond Acceptors	2 (Nitrogen atoms)	Facilitates critical interactions with kinase hinge regions.
Rotatable Bonds	1	Low conformational entropy; rigid structure improves target binding affinity.

Synthetic Methodology & Mechanistic Causality

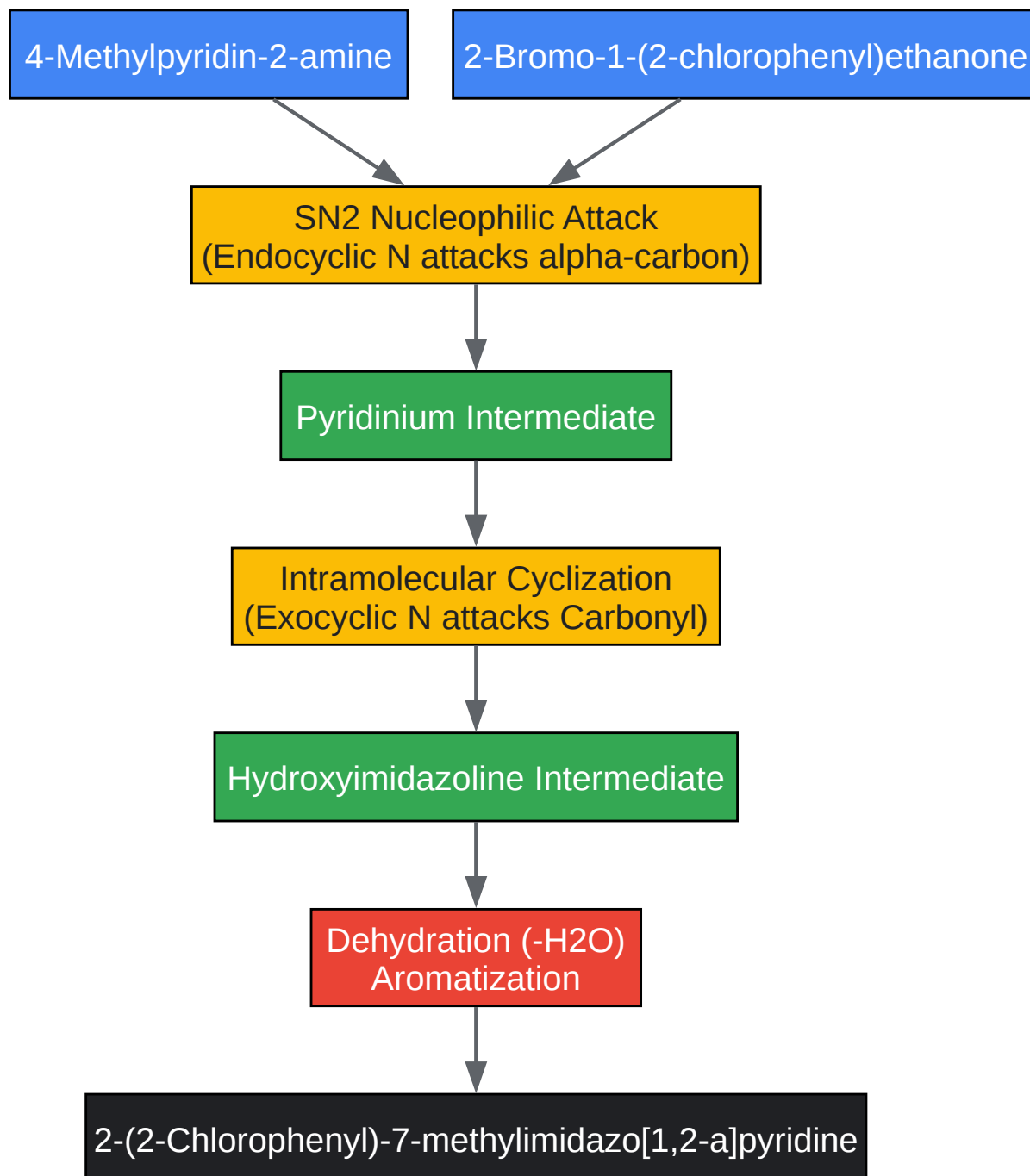
The Tschitschibabin Condensation Pathway

The most robust and atom-economical route to synthesize **2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine** is via the classical Tschitschibabin reaction[2]. This involves the bimolecular condensation of an α -haloketone with a 2-aminopyridine derivative.

Causality of Reagent Selection:

- Precursor 1: 4-Methylpyridin-2-amine. The methyl group at the 4-position of the pyridine ring ultimately becomes the 7-methyl group on the final imidazo[1,2-a]pyridine scaffold. The electron-donating nature of the methyl group increases the nucleophilicity of the endocyclic pyridine nitrogen.
- Precursor 2: 2-Bromo-1-(2-chlorophenyl)ethanone. The α -bromoketone serves as a highly reactive bis-electrophile. The bromide is an excellent leaving group for the initial SN2 attack, while the carbonyl carbon acts as the secondary electrophile for ring closure.

Recent advancements have demonstrated that this reaction can proceed under solvent-free and catalyst-free conditions at mild temperatures (60 °C), driven by the inherent nucleophilicity of the pyridine nitrogen[2],[3].



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Mechanism of Tschitschibabin cyclization for imidazo[1,2-a]pyridine synthesis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol integrates synthesis with immediate analytical self-validation to confirm intermediate and final product formation.

Step 1: Reaction Setup (Solvent-Free Method)

- Equip a 50 mL round-bottom flask with a magnetic stir bar.
- Add 1.0 mmol of 4-methylpyridin-2-amine and 1.0 mmol of 2-bromo-1-(2-chlorophenyl)ethanone.
- Causality: Operating solvent-free increases the effective concentration of the reactants, driving the bimolecular collision rate and eliminating the need for transition-metal catalysts[3].

Step 2: Thermal Activation

- Place the flask in an oil bath pre-heated to 60 °C.
- Stir vigorously for 30–45 minutes. The mixture will initially form a melt and subsequently solidify as the hydrobromide salt of the product precipitates.

Step 3: Workup and Neutralization

- Cool the reaction mixture to room temperature.
- Suspend the crude solid in 15 mL of ethyl acetate and add 10 mL of saturated aqueous NaHCO₃.
- Causality: The NaHCO₃ neutralizes the hydrobromide salt, converting the imidazo[1,2-a]pyridine into its free-base form, which partitions into the organic layer.
- Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Analytical Self-Validation

- TLC: Run a Thin Layer Chromatography plate (Eluent: Hexane/Ethyl Acetate 7:3). The product should appear as a highly fluorescent blue spot under UV light (254 nm).
- ¹H NMR (400 MHz, CDCl₃): Validate the cyclization by locating the characteristic C3-H proton of the imidazo[1,2-a]pyridine ring. This proton typically appears as a distinct singlet between δ 7.80 – 8.00 ppm. The disappearance of the methylene protons (δ ~4.5 ppm) from the starting α -halo ketone confirms complete conversion.

Pharmacological Relevance & Target Pathways

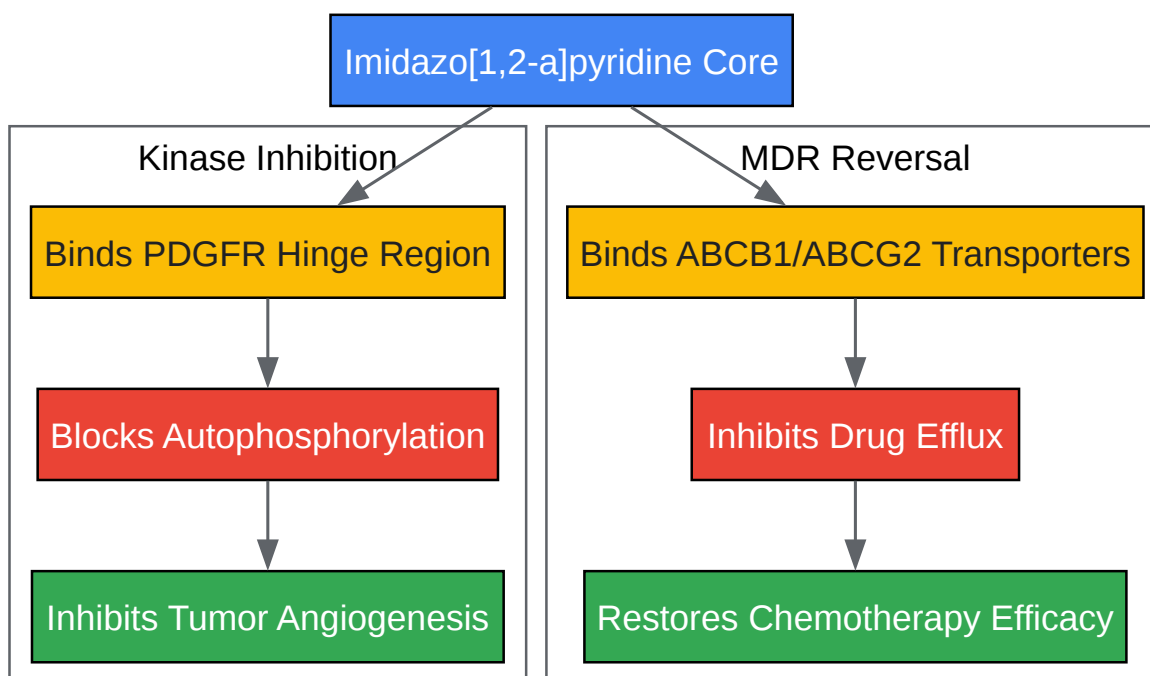
The 2-arylimidazo[1,2-a]pyridine core is not merely a structural curiosity; it is a highly active pharmacophore utilized to target complex oncological and resistance pathways.

Kinase Inhibition (PDGFR)

Imidazo[1,2-a]pyridines have been identified as potent, small-molecule inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST), gliomas, and tumor angiogenesis[4]. The nitrogen atoms in the imidazopyridine core act as critical hydrogen bond acceptors, interacting directly with the ATP-binding hinge region of the kinase domain[4]. The 2-(2-chlorophenyl) substitution occupies the hydrophobic pocket adjacent to the ATP site, enhancing selectivity.

Efflux Pump Modulation (ABCB1/ABCG2)

Multidrug resistance (MDR) in cancer is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters. Recent medicinal chemistry campaigns have utilized the imidazo[1,2-a]pyridine scaffold to design dual-target inhibitors of ABCB1 (P-glycoprotein) and ABCG2[5]. By binding to the transmembrane domains of these efflux pumps, these compounds restore the intracellular accumulation of chemotherapeutics like doxorubicin[5].



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Dual pharmacological pathways modulated by imidazo[1,2-a]pyridine derivatives.

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